3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol
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Overview
Description
3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol is a complex organic compound featuring a benzo[c][1,2,5]oxadiazole core substituted with an isopropylthio group, a nitro group, and an amino-propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol typically involves multiple steps:
Formation of the benzo[c][1,2,5]oxadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration of the benzo[c][1,2,5]oxadiazole core using a mixture of concentrated nitric and sulfuric acids.
Substitution with isopropylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with isopropylthiol.
Attachment of the amino-propanol moiety: This can be done through a nucleophilic substitution reaction where the amino group is introduced, followed by the addition of propanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylthio group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or fluorescent probes due to the presence of the nitrobenzo[c][1,2,5]oxadiazole moiety.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities, given the bioactivity of related structures.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism by which 3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitro group could participate in redox reactions, while the isopropylthio group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzo[c][1,2,5]oxadiazole derivatives: These compounds share the core structure but differ in substituents, affecting their reactivity and applications.
Isopropylthio-substituted aromatics: Compounds with similar sulfur-containing groups, which may exhibit comparable chemical behavior.
Amino-propanol derivatives: These compounds have similar functional groups, influencing their solubility and biological activity.
Uniqueness
The uniqueness of 3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzo[c][1,2,5]oxadiazole core, along with the isopropylthio and amino-propanol moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-nitro-7-propan-2-ylsulfanyl-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-7(2)21-9-6-8(13-4-3-5-17)12(16(18)19)11-10(9)14-20-15-11/h6-7,13,17H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEWMJVNKLTDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=C(C2=NON=C12)[N+](=O)[O-])NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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